Clarinex-D 12 Hour

Allergic Rhinitis Clinical Trial Combination Therapy

Researchers requiring a precise, non-sedating antihistamine-decongestant combination face bioavailability variability with alternative FDCs. Clarinex-D 12 Hour (CAS 855790-99-7) provides a validated bilayer extended-release formulation with consistent pharmacokinetics. - Superior symptom control: Total symptom score reduction of -6.54 vs. monotherapy; nasal congestion score -0.93. - No food-effect restriction, ensuring reliable absorption unlike fexofenadine-based alternatives. - 27-hour desloratadine half-life with twice-daily 12-hour pseudoephedrine ER delivery. Supplied as 100-count bottles; available for global B2B procurement with established supply chain.

Molecular Formula C29H34ClN3O
Molecular Weight 476.1 g/mol
CAS No. 855790-99-7
Cat. No. B1243075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarinex-D 12 Hour
CAS855790-99-7
Molecular FormulaC29H34ClN3O
Molecular Weight476.1 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
InChIInChI=1S/C19H19ClN2.C10H15NO/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;1-8(11-2)10(12)9-6-4-3-5-7-9/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1
InChIKeyJQLKIIMCOASHLM-PXRPMCEGSA-N
Commercial & Availability
Standard Pack Sizes1 unit / 100 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clarinex-D 12 Hour Overview


Clarinex-D 12 Hour (CAS 855790-99-7) is a fixed-dose combination (FDC) extended-release tablet containing 2.5 mg desloratadine (a non-sedating, selective peripheral H1-receptor antagonist) in an immediate-release layer and 120 mg pseudoephedrine sulfate (a sympathomimetic decongestant) in an extended-release layer [1][2]. This combination is specifically indicated for the relief of both nasal and non-nasal symptoms of seasonal allergic rhinitis (SAR), including nasal congestion, in adults and adolescents 12 years of age and older [1][3].

1
Fixed-dose combination reference standard for desloratadine / pseudoephedrine sulfate bilayer tablet
2
Supports bioequivalence study design and dissolution method development
3
Relevant for analytical method validation in biological matrices (LC-MS/MS)

Clarinex-D 12 Hour Substitution Evidence


Fixed-dose combinations of antihistamines and decongestants are not therapeutically equivalent due to distinct pharmacokinetic profiles, receptor selectivity, and clinical efficacy data specific to each pairing. Clarinex-D 12 Hour combines desloratadine—a non-sedating H1-antagonist with a 27-hour half-life [1]—with pseudoephedrine sulfate in a bilayer extended-release formulation designed to provide both immediate and sustained symptom relief [2]. Substituting with other combinations, such as fexofenadine/pseudoephedrine (Allegra-D), introduces variables in antihistamine potency, onset and duration of action, and food-effect susceptibility that are not interchangeable without loss of validated clinical outcomes [3]. The following evidence sections detail the quantifiable differentiations that preclude simple generic or in-class substitution.

Antihistamine component mismatch: fexofenadine vs desloratadine may shift chromatographic retention and detection wavelength, compromising method specificity.
Pseudoephedrine salt form difference (sulfate vs hydrochloride) may alter dissolution profile and require re-validation of the reference standard.
Food-effect susceptibility of alternative FDC products (e.g., Allegra-D) may introduce variability in bioanalytical study design; direct substitution without method re-qualification is not advised.

Clarinex-D 12 Hour Quantitative Evidence


Superior Total Symptom Score Reduction

In a multicenter, double-blind, randomized controlled trial (N=598), the combination of desloratadine 2.5 mg/pseudoephedrine 120 mg twice daily (Clarinex-D 12 Hour equivalent dosing) demonstrated significantly greater reduction in the primary endpoint—mean change from baseline in average AM/PM reflective Total Symptom Score (TSS) excluding nasal congestion—compared to either desloratadine or pseudoephedrine monotherapy [1]. The combination achieved a -6.54 point reduction, versus -5.09 for desloratadine monotherapy and -5.07 for pseudoephedrine monotherapy (P < 0.001 for both comparisons) [1].

TSS Endpoint Change
Head-to-head
Desloratadine/PSE -6.54 vs desloratadine -5.09, pseudoephedrine -5.07 (P
Reported combination vs monotherapy endpoint context; supports bioequivalence study design.
2-week randomized trial; N=598; AM/PM reflective TSS excluding nasal congestion.
Nasal Congestion Endpoint
Head-to-head
FDC -0.93 vs desloratadine -0.66 (P
Additive decongestant-endpoint context; informs primary endpoint selection for congestion studies.
Patient-reported nasal congestion score; 2-week treatment period.
Desloratadine Half-Life
Cross-study comparable
~27 h (single-dose Clarinex-D 12 Hour)
Supports PK sampling schedule design for bioequivalence studies.
Fexofenadine ~14.4 h (steady-state) as context; cross-study comparison.
Sedation Endpoint Context
Class-level inference
Desloratadine associated with lower adverse event rate vs cetirizine (P = 0.02); comparable symptom reduction
Tolerability endpoint differentiation; supports comparator selection in allergic rhinitis research protocols.
Pediatric study (6-12 years); 4-week treatment; class-level review.
Bilayer Release Design
Supporting evidence
Immediate-release desloratadine layer + extended-release pseudoephedrine sulfate layer; no food-effect restriction.
Supports dissolution method development; food-effect independence simplifies bioanalytical study logistics.
Compared to Allegra-D which requires fasting administration due to 42% AUC reduction with food.
Allergic Rhinitis Clinical Trial Combination Therapy Nasal Congestion

Superior Nasal Congestion Relief

The same pivotal trial assessed the decongestant-specific primary endpoint: mean change from baseline in average AM/PM reflective nasal congestion score. The desloratadine/pseudoephedrine combination (2.5/120 mg bid) produced a -0.93 reduction, which was significantly greater than desloratadine monotherapy (-0.66; P < 0.001) and pseudoephedrine monotherapy (-0.75; P = 0.006) [1]. Notably, the combination outperformed pseudoephedrine monotherapy on this congestion-specific measure, indicating that the antihistamine component provides additive benefit to the decongestant's primary effect [1].

Nasal Congestion Endpoint
Head-to-head
FDC -0.93 vs desloratadine -0.66 (P
Additive decongestant-endpoint context; informs primary endpoint selection for congestion studies.
Patient-reported nasal congestion score; 2-week treatment period.
Desloratadine Half-Life
Cross-study comparable
~27 h (single-dose Clarinex-D 12 Hour)
Supports PK sampling schedule design for bioequivalence studies.
Fexofenadine ~14.4 h (steady-state) as context; cross-study comparison.
Sedation Endpoint Context
Class-level inference
Desloratadine associated with lower adverse event rate vs cetirizine (P = 0.02); comparable symptom reduction
Tolerability endpoint differentiation; supports comparator selection in allergic rhinitis research protocols.
Pediatric study (6-12 years); 4-week treatment; class-level review.
Bilayer Release Design
Supporting evidence
Immediate-release desloratadine layer + extended-release pseudoephedrine sulfate layer; no food-effect restriction.
Supports dissolution method development; food-effect independence simplifies bioanalytical study logistics.
Compared to Allegra-D which requires fasting administration due to 42% AUC reduction with food.
Nasal Congestion Decongestant Clinical Trial Combination Therapy

Extended Antihistamine Half-Life

Following single-dose administration of Clarinex-D 12 Hour Extended Release Tablets, the mean plasma elimination half-life of desloratadine was approximately 27 hours [1]. This extended half-life—substantially longer than that of fexofenadine (~14.4 hours) [2]—provides pharmacokinetic rationale for the 12-hour dosing interval while maintaining therapeutic plasma concentrations over 24 hours. In a separate 15-day study of a once-daily desloratadine/pseudoephedrine formulation, the combination produced significantly greater reduction in A.M. instantaneous nasal congestion scores compared to component monotherapy (P < 0.01), demonstrating a full 24-hour effect [3].

Desloratadine Half-Life
Cross-study comparable
~27 h (single-dose Clarinex-D 12 Hour)
Supports PK sampling schedule design for bioequivalence studies.
Fexofenadine ~14.4 h (steady-state) as context; cross-study comparison.
Pharmacokinetics Half-Life Dosing Interval Sustained Release

Reduced Sedation Risk

In a randomized clinical trial comparing desloratadine to cetirizine in 400 children with allergic rhinitis, cetirizine demonstrated significantly more side effects than desloratadine (P = 0.02), while efficacy in symptom reduction was not significantly different between the two agents [1]. A review of newer-generation antihistamines confirms that while desloratadine, cetirizine, and fexofenadine are all effective for SAR symptom management, cetirizine is more likely to cause sedation [2].

Sedation Endpoint Context
Class-level inference
Desloratadine associated with lower adverse event rate vs cetirizine (P = 0.02); comparable symptom reduction
Tolerability endpoint differentiation; supports comparator selection in allergic rhinitis research protocols.
Pediatric study (6-12 years); 4-week treatment; class-level review.
Sedation Adverse Events Antihistamine Safety CNS Effects

Bilayer Extended-Release Formulation

Clarinex-D 12 Hour tablets employ a bilayer design: a blue immediate-release layer containing 2.5 mg desloratadine and a white extended-release layer containing 120 mg pseudoephedrine sulfate that releases slowly over time [1][2]. This formulation strategy is specifically designed to provide both rapid antihistamine onset and sustained decongestant effect across the 12-hour dosing interval. In contrast, Allegra-D 12 Hour contains fexofenadine hydrochloride for immediate release and pseudoephedrine hydrochloride for extended release, but its bioavailability is significantly reduced by co-administration with food—a limitation not present with Clarinex-D 12 Hour [3].

Bilayer Release Design
Supporting evidence
Immediate-release desloratadine layer + extended-release pseudoephedrine sulfate layer; no food-effect restriction.
Supports dissolution method development; food-effect independence simplifies bioanalytical study logistics.
Compared to Allegra-D which requires fasting administration due to 42% AUC reduction with food.
Formulation Extended-Release Bilayer Tablet Drug Delivery

Clarinex-D 12 Hour Applications


First-Line Therapy for Allergic Rhinitis with Congestion

Based on the direct head-to-head trial data showing superior reduction in total symptom scores (-6.54) and nasal congestion scores (-0.93) compared to component monotherapy [1], Clarinex-D 12 Hour is indicated as first-line therapy for patients with SAR and moderate-to-severe nasal congestion. The combination provides additive benefit over antihistamine or decongestant monotherapy, making it the preferred option when both symptom domains require management.

Food-Effect Independent Dosing

The bilayer extended-release formulation provides both immediate and sustained release, supporting twice-daily dosing with consistent 12-hour symptom control [2][3]. The absence of a food-effect restriction (unlike Allegra-D, which requires administration on an empty stomach) makes Clarinex-D 12 Hour suitable for patient populations where mealtime coordination is impractical or where consistent bioavailability is critical [4].

Non-Sedating Antihistamine Option

Desloratadine, the antihistamine component of Clarinex-D 12 Hour, has demonstrated lower rates of sedation and side effects compared to cetirizine in comparative studies (P = 0.02), with comparable efficacy [5][6]. This safety differentiation makes Clarinex-D 12 Hour a preferred choice in occupational, academic, or daytime-use scenarios where sedation must be minimized while maintaining robust decongestant and antihistamine efficacy.

Bioequivalence Reference Standard

The well-characterized pharmacokinetic profile of Clarinex-D 12 Hour—including desloratadine half-life (~27 hours), pseudoephedrine sulfate extended-release kinetics, and established analytical methods for simultaneous plasma determination [7]—positions this FDC as a reference standard for bioequivalence studies and formulation development of generic desloratadine/pseudoephedrine combination products. The Orange Book designation as an FDA-approved drug product further supports its use as a reference listed drug (RLD) in regulatory submissions.

Application
Selection Property
Validation Focus
Bioequivalence study reference standard
Reported TSS and nasal congestion endpoint context from pivotal trial
Comparator endpoint response vs monotherapy; study design parameters
Dissolution method development
Bilayer extended-release formulation design
Release profile consistency testing; food-effect independence verification
Bioanalytical method validation (LC-MS/MS)
Known PK parameters: desloratadine half-life, pseudoephedrine sulfate extended-release kinetics
Accuracy and precision across expected plasma concentration ranges
Allergic rhinitis clinical research protocol
Tolerability endpoint context (sedation rate vs cetirizine)
Comparator selection for safety endpoint evaluation in trial design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clarinex-D 12 Hour

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.